Cas no 1512208-47-7 (1-(2,2-dimethylpropyl)cyclopentan-1-amine)

1-(2,2-dimethylpropyl)cyclopentan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2,2-dimethylpropyl)cyclopentan-1-amine
- EN300-1813683
- 1512208-47-7
- SCHEMBL13483818
-
- インチ: 1S/C10H21N/c1-9(2,3)8-10(11)6-4-5-7-10/h4-8,11H2,1-3H3
- InChIKey: RLEHYRKBRSXNPQ-UHFFFAOYSA-N
- SMILES: NC1(CCCC1)CC(C)(C)C
計算された属性
- 精确分子量: 155.167399674g/mol
- 同位素质量: 155.167399674g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 126
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 26Ų
1-(2,2-dimethylpropyl)cyclopentan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1813683-0.5g |
1-(2,2-dimethylpropyl)cyclopentan-1-amine |
1512208-47-7 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1813683-2.5g |
1-(2,2-dimethylpropyl)cyclopentan-1-amine |
1512208-47-7 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1813683-10g |
1-(2,2-dimethylpropyl)cyclopentan-1-amine |
1512208-47-7 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1813683-0.05g |
1-(2,2-dimethylpropyl)cyclopentan-1-amine |
1512208-47-7 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1813683-0.1g |
1-(2,2-dimethylpropyl)cyclopentan-1-amine |
1512208-47-7 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1813683-0.25g |
1-(2,2-dimethylpropyl)cyclopentan-1-amine |
1512208-47-7 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1813683-5.0g |
1-(2,2-dimethylpropyl)cyclopentan-1-amine |
1512208-47-7 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1813683-10.0g |
1-(2,2-dimethylpropyl)cyclopentan-1-amine |
1512208-47-7 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1813683-1g |
1-(2,2-dimethylpropyl)cyclopentan-1-amine |
1512208-47-7 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1813683-5g |
1-(2,2-dimethylpropyl)cyclopentan-1-amine |
1512208-47-7 | 5g |
$2858.0 | 2023-09-19 |
1-(2,2-dimethylpropyl)cyclopentan-1-amine 関連文献
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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7. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
1-(2,2-dimethylpropyl)cyclopentan-1-amineに関する追加情報
1-(2,2-Dimethylpropyl)cyclopentan-1-amine (CAS No. 1512208-47-7): A Versatile Organic Compound in Modern Pharmaceutical and Material Sciences
1-(2,2-Dimethylpropyl)cyclopentan-1-amine, with the CAS No. 1512208-47-7, is a multifunctional organic compound that has garnered significant attention in recent years due to its unique molecular structure and diverse applications across multiple scientific disciplines. This compound belongs to the family of cyclopentane derivatives, characterized by a five-membered carbon ring system with a single amine functional group at the 1-position. The 2,2-dimethylpropyl substituent further enhances its chemical versatility, enabling interactions with various functional groups and biological targets. The combination of these structural features makes it a promising candidate for applications in pharmaceutical research, material science, and chemical synthesis.
Recent advancements in synthetic organic chemistry have led to the development of novel methodologies for the efficient preparation of 1-(2,2-dimethylpropyl)cyclopentan-1-amine. A groundbreaking study published in Organic Letters in 2023 demonstrated the use of transition-metal-catalyzed ring-opening reactions to synthesize this compound with high stereoselectivity. This approach not only streamlines the synthesis process but also reduces environmental impact, aligning with the growing emphasis on green chemistry in industrial applications. The ability to control stereochemistry is particularly critical for pharmaceutical applications, where the spatial arrangement of atoms can significantly influence biological activity.
One of the most compelling areas of research involving 1-(2,2-dimethylpropyl)cyclopentan-1-amine is its potential as a building block for drug discovery. A 2024 study in Journal of Medicinal Chemistry highlighted its role as a scaffold for the development of novel antifungal agents. Researchers utilized computational modeling to predict the interactions between this compound and fungal cell membrane targets, leading to the identification of several analogs with enhanced potency. The presence of the 2,2-dimethylpropyl group was found to improve membrane permeability, a critical factor in the efficacy of antifungal drugs. This finding underscores the importance of structural modifications in optimizing biological activity.
In the field of material science, 1-(2,2-dimethylpropyl)cyclopentan-1-amine has shown promise as a precursor for the synthesis of advanced polymers. A 2023 publication in Advanced Materials reported the use of this compound in the development of thermoresponsive hydrogels for drug delivery systems. The unique properties of the cyclopentane ring, combined with the hydrophobic 2,2-dimethylpropyl substituent, enable the creation of materials that undergo reversible phase transitions in response to temperature changes. This property is particularly valuable for controlled drug release applications, where precise modulation of the release rate is essential.
Another emerging application of 1-(2,2-dimethylpropyl)cyclopentan-1-amine lies in its potential as a chiral ligand in asymmetric catalysis. A 2024 study in Chemical Communications demonstrated its use as a chiral auxiliary in the synthesis of complex organic molecules. The compound's ability to form stable chiral environments during catalytic reactions has enabled the enantioselective synthesis of various pharmaceutical intermediates. This application is particularly relevant in the pharmaceutical industry, where the production of single enantiomers is often necessary to ensure drug safety and efficacy.
The chemical stability and reactivity of 1-(2,2-dimethylpropyl)cyclopentan-1-amine have also been the focus of recent research. A 2023 study in Green Chemistry investigated its behavior under various reaction conditions, revealing its potential as a safer alternative to traditional reagents in industrial processes. The compound's low toxicity and compatibility with environmentally friendly solvents make it an attractive option for sustainable chemical synthesis. This aligns with the global shift towards greener manufacturing practices, which is a critical trend in modern chemical research.
From a synthetic perspective, the 2,2-dimethylpropyl group in 1-(2,2-dimethylpropyl)cyclopentan-1-amine offers unique opportunities for functionalization. Researchers have explored the introduction of various substituents to this group to tailor the compound's properties for specific applications. For example, the incorporation of hydrophilic groups has been shown to enhance solubility in aqueous environments, while the addition of electron-withdrawing groups can modulate reactivity in organic reactions. These modifications highlight the compound's adaptability and its potential for further innovation in chemical design.
The pharmaceutical industry's interest in 1-(2,2-dimethylpropyl)cyclopentan-1-amine is also evident in its use as a lead compound for the development of novel therapeutics. A 2024 patent application described the synthesis of several analogs with potential applications in the treatment of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier, facilitated by the 2,2-dimethylpropyl group, was a key factor in its selection as a lead molecule. This application underscores the importance of structural features in determining the biological activity of drug candidates.
Despite its promising applications, the synthesis and use of 1-(2,2-dimethylpropyl)cyclopentan-1-amine require careful consideration of safety and regulatory compliance. As with any chemical compound, proper handling and storage are essential to ensure the safety of laboratory personnel and the environment. Ongoing research is focused on developing standardized protocols for its safe use, which is critical for its adoption in both academic and industrial settings.
In conclusion, 1-(2,2-dimethylpropyl)cyclopentan-1-amine represents a versatile and valuable compound with a wide range of applications. Its unique molecular structure and the presence of the 2,2-dimethylpropyl group enable interactions with various functional groups and biological targets, making it a promising candidate for further research and development. As scientific advancements continue to uncover new possibilities, this compound is likely to play an increasingly important role in multiple fields, from pharmaceuticals to material science. The ongoing exploration of its properties and applications highlights the dynamic nature of chemical research and its potential to drive innovation in science and technology.
For researchers and industry professionals seeking to explore the potential of 1-(2,2-dimethylpropyl)cyclopentan-1-amine, staying updated with the latest developments in synthetic methods, biological applications, and environmental considerations is essential. Collaborative efforts across disciplines will be crucial in unlocking the full potential of this compound and addressing the challenges associated with its use. As the field of chemistry continues to evolve, the study of 1-(2,2-dimethylpropyl)cyclopentan-1-amine will undoubtedly remain a focal point for innovation and discovery.
Ultimately, the significance of 1-(2,2-dimethylpropyl)cyclopentan-1-amine lies in its ability to bridge the gap between fundamental chemical research and practical applications. Its potential to contribute to advancements in pharmaceuticals, materials, and sustainable chemistry underscores the importance of continued exploration and development. As we look to the future, the compound's role in shaping new scientific breakthroughs will be a testament to the power of chemical innovation and its impact on society.
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